A Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
A Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a bifunctional heterocyclic compound built upon the privileged pyrazolo[1,5-a]pyridine scaffold. This fused N-heterocyclic system is of significant interest in medicinal chemistry, often associated with potent biological activities, particularly as protein kinase inhibitors.[1][2] The presence of two distinct and reactive functional groups—an electrophilic formyl group at the C5 position and a versatile methyl carboxylate at the C3 position—makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications in drug discovery and materials science. The discussion is grounded in established chemical principles and data from structurally related analogs to offer a robust profile for researchers engaging with this compound.
Molecular Structure and Identification
The structural integrity of a synthetic building block is paramount for its successful application in multi-step syntheses. This section outlines the core structural features and identifiers for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Chemical Structure
The molecule consists of a fused pyrazole and pyridine ring system, forming the pyrazolo[1,5-a]pyridine core. A methyl carboxylate group (-COOCH₃) is attached to position 3 of the pyrazole ring, and a formyl group (-CHO) is attached to position 5 of the pyridine ring.
Figure 1. Chemical Structure.
Nomenclature and Registry Information
Precise identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| CAS Number | Not explicitly found; related compounds exist. |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The following data is a combination of calculated values and predictions based on related structures.
| Property | Predicted Value / Observation | Source / Rationale |
| Appearance | Expected to be a yellow to orange solid. | Based on analogs like ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.[3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). Limited solubility in water. | General characteristic of similar organic heterocyclic compounds. |
| Melting Point | Not experimentally determined. Expected to be >100 °C. | Fused aromatic systems with polar groups are typically high-melting solids. |
| Density | ~1.3 ± 0.1 g/cm³ (Predicted) | Based on predictions for related structures like Methyl pyrazolo[1,5-a]pyridine-5-carboxylate.[4] |
Stability and Storage
Proper storage is essential to maintain the compound's integrity.
-
Stability : The compound is stable under normal laboratory conditions.[5]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Recommended storage at room temperature.[4]
-
Incompatibilities : Avoid strong oxidizing agents, strong bases, and amines, which can react with the aldehyde or ester functional groups.[5]
Spectroscopic and Analytical Characterization
Unambiguous characterization is the cornerstone of chemical synthesis. The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity.
Rationale for Characterization
Given the presence of multiple functional groups and a complex heterocyclic core, a multi-technique approach is necessary.
-
NMR (¹H and ¹³C) confirms the connectivity of atoms and the chemical environment of each proton and carbon.
-
IR Spectroscopy identifies the key functional groups, particularly the two distinct carbonyls (aldehyde and ester).
-
Mass Spectrometry (MS) verifies the molecular weight and can provide structural information through fragmentation patterns.
Predicted Proton (¹H) NMR Spectrum
-
Aldehyde Proton (CHO) : A sharp singlet is expected in the downfield region, typically at δ 10.0–10.3 ppm.[6]
-
Aromatic Protons : The protons on the pyrazolo[1,5-a]pyridine ring system will appear as distinct doublets, triplets, or singlets between δ 7.0 and 9.0 ppm, with specific coupling constants defining their relationships. The H2 proton on the pyrazole ring often appears as a sharp singlet.[7]
-
Methyl Ester (OCH₃) : A sharp singlet integrating to three protons is expected around δ 3.8–4.3 ppm.[7][8]
Predicted Carbon-13 (¹³C) NMR Spectrum
-
Aldehyde Carbonyl (C=O) : Expected to resonate at δ 180–190 ppm.[6]
-
Ester Carbonyl (C=O) : Expected to resonate at δ 160–165 ppm.[7][8]
-
Aromatic Carbons : Multiple signals will be present in the δ 100–160 ppm range, corresponding to the carbons of the fused heterocyclic core.
-
Methyl Ester Carbon (OCH₃) : A signal is expected around δ 51–55 ppm.[7][9]
Predicted Infrared (IR) Spectroscopy
-
C=O Stretching : Two distinct, strong absorption bands are anticipated. The ester carbonyl stretch typically appears around 1710–1730 cm⁻¹, while the conjugated aldehyde carbonyl stretch appears at a slightly lower wavenumber, around 1680–1700 cm⁻¹.[9][10]
-
C-H Aldehyde Stretch : A characteristic pair of weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Aromatic C=C and C=N Stretching : Multiple bands in the 1450–1620 cm⁻¹ region.
-
C-O Ester Stretch : A strong band in the 1100–1300 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
-
Molecular Ion : The primary analysis would target the molecular ion peak. In electrospray ionization (ESI) positive mode, this would be the protonated molecule [M+H]⁺ at m/z 205.19.[3][11]
-
Key Fragmentation Pathways : Common fragmentation patterns for such structures include the loss of the methoxy radical (•OCH₃, -31 Da), the loss of carbon monoxide from the aldehyde (-28 Da), or cleavage of the entire methyl carboxylate group.[12]
Workflow for Analytical Confirmation
The following workflow outlines a robust process for verifying the identity and purity of a synthesized batch of the title compound.
Caption: Standard workflow for the purification and structural validation of the target compound.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is key to leveraging it as a chemical intermediate.
Overview of Synthetic Strategies
The pyrazolo[1,5-a]pyridine core is typically constructed via [3+2] cycloaddition reactions. Common methods involve the reaction of N-aminopyridinium ylides with electron-deficient alkynes or alkenes.[13][14] The specific placement of the formyl and ester groups requires careful selection of appropriately substituted starting materials. A divergent synthesis using DMSO as a single carbon synthon has been reported for analogous 3-formylpyrazolo[1,5-a]pyrimidines, representing a modern and efficient approach.[15]
Conceptual Synthetic Workflow
The diagram below illustrates a generalized, plausible pathway for synthesizing the pyrazolo[1,5-a]pyridine scaffold, which could be adapted for the title compound.
Caption: A conceptual [3+2] cycloaddition pathway for the synthesis of the target scaffold.
Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups.
-
The Pyrazolo[1,5-a]pyridine Core : This electron-deficient heterocyclic system can undergo certain electrophilic substitutions, although it is generally less reactive than benzene. The nitrogen atoms also provide sites for coordination with metal catalysts.
-
The C5-Formyl Group : As a classic aldehyde, this group is a prime site for nucleophilic attack. It can be:
-
Reduced to a hydroxymethyl group using reagents like sodium borohydride.[16]
-
Oxidized to a carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Converted to an alkene via Wittig or Horner-Wadsworth-Emmons olefination.
-
Used in reductive amination to install amine functionalities.
-
-
The C3-Methyl Carboxylate Group : The ester is a versatile handle for modification. It can undergo:
-
Saponification (hydrolysis) to the corresponding carboxylic acid under basic conditions.
-
Amidation by reaction with amines to form carboxamides, a common functional group in bioactive molecules.[17]
-
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold and its pyrimidine bioisostere are considered "privileged structures" in drug discovery.[1] They are frequently found in molecules designed to inhibit protein kinases, which are critical targets in oncology.[2]
-
Scaffold for Kinase Inhibitors : The planar, rigid structure of the core is ideal for fitting into the ATP-binding pocket of many kinases.[4][18]
-
Versatile Intermediate : Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate serves as an excellent starting point for building libraries of compounds. The formyl and ester groups can be independently modified to explore structure-activity relationships (SAR) systematically. For example, the formyl group can be elaborated to interact with the solvent-exposed region of an enzyme, while the ester can be converted to amides that form key hydrogen bonds within a binding site.
-
Antagonists and Modulators : Derivatives of the pyrazolo[1,5-a]pyridine core have also been developed as potent antagonists for receptors like the corticotropin-releasing factor 1 (CRF1) receptor, indicating broader therapeutic potential beyond oncology.[19]
Safety and Handling
While the toxicological properties of this specific compound have not been fully investigated, prudent laboratory practices are mandatory.[5][20]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[20]
-
Skin Contact : Wash off immediately with soap and plenty of water.[20]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
-
Fire Safety : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][20]
Conclusion
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its value lies in the combination of the biologically relevant pyrazolo[1,5-a]pyridine core with two strategically placed, orthogonally reactive functional groups. This structure allows for extensive and predictable derivatization, making it an ideal platform for generating compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other receptor modulators. The predictive data and workflows outlined in this guide provide a solid foundation for researchers to safely handle, characterize, and strategically employ this compound in their synthetic endeavors.
References
- Fisher Scientific. (2010-05-08).
-
Al-Sanea, M. M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4989. [Link]
-
Nagato, S., et al. (2010). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 53(15), 5627–5638. [Link]
-
Abdel-Latif, F. M., & Shaker, R. M. (1995). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Serbian Chemical Society, 60(12), 1067-1074. [Link]
-
MySkinRecipes. Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Al-Warhi, T. I., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7384–7392. [Link]
-
Al-Muthanna, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. [Link]
-
Riyazuddin, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1016. [Link]
-
Al-Muthanna, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. [Link]
-
Autechem. MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate. [Link]
-
Abdel-Monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
-
MySkinRecipes. Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate. [Link]
-
Shishkin, V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 11(11), 1332. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(36), 22442–22472. [Link]
-
Maslivets, A. N., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]
-
Ghosh, A., et al. (2023). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 21(1), 101-106. [Link]
-
Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 337-366. [Link]
-
Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(2), 351-354. [Link]
-
El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Molecules, 12(10), 2295-2307. [Link]
-
Mol-Instincts. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. [Link]
-
Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50–59. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl pyrazolo[1,5-a]pyridine-5-carboxylate [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | 474432-56-9 [chemicalbook.com]
- 17. 77457-01-3|Pyrazolo[1,5-a]pyridine-3-carboxamide|BLD Pharm [bldpharm.com]
- 18. Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate [myskinrecipes.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. capotchem.cn [capotchem.cn]
